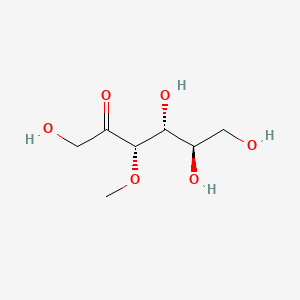
3-O-Methyl-D-fructose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Methyl-D-fructose, also known as this compound, is a useful research compound. Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
3-O-Methyl-D-fructose is often utilized in metabolic research, particularly in studies examining the transport of sugars across biological membranes. It serves as a non-metabolizable analogue of fructose, allowing researchers to investigate the mechanisms of sugar transport without the confounding effects of metabolism.
- Blood-Brain Barrier Transport : Research has shown that this compound can be used to study blood-brain barrier transport dynamics. Its stability in the brain and other tissues makes it a valuable tool for understanding how hexoses are distributed within the central nervous system .
- Fructose Metabolism : In studies involving rodent models, this compound has been employed to explore fructose metabolism and its implications in neuroinflammation and Alzheimer's disease pathology. The compound's interaction with glucose transporters has been investigated as a potential biomarker for imaging techniques like PET (Positron Emission Tomography) .
Tissue Preservation
The compound has shown promise in the field of tissue engineering and preservation. Specifically, its application in preserving keratinocytes (skin cells) during desiccation processes is noteworthy.
- Desiccation Tolerance : A study demonstrated that this compound significantly enhances the viability of keratinocytes subjected to desiccation. It acts as a protective agent, improving post-rehydration survival rates compared to control groups . This property is particularly beneficial for skin grafts and tissue-engineered skin replacements, where maintaining cell viability during storage is crucial.
Surfactant Synthesis
Recent advancements have led to the synthesis of surfactants derived from this compound, which could replace traditional petrochemical-based surfactants.
- Bioderived Surfactants : Research indicates that this compound can be utilized to create a new class of sustainable surfactants through selective glycosylation with fatty acid methyl esters. These surfactants exhibit favorable properties such as low critical micelle concentrations and high biodegradability, making them suitable for various industrial applications .
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C7H14O6 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(3S,4R,5R)-1,4,5,6-tetrahydroxy-3-methoxyhexan-2-one |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h4,6-10,12H,2-3H2,1H3/t4-,6-,7-/m1/s1 |
InChI-Schlüssel |
OFSVCCCZZQKHKQ-QPPQHZFASA-N |
Isomerische SMILES |
CO[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO |
Kanonische SMILES |
COC(C(C(CO)O)O)C(=O)CO |
Synonyme |
3-O-methyl-D-fructose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















